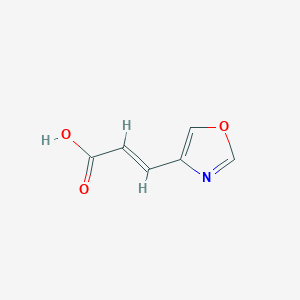
(2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E
説明
(2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E' is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of ((2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E' is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
((2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E' has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce the proliferation of cancer cells, and inhibit the replication of certain viruses. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of ((2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E' is its versatility in various laboratory experiments. It can be used in cell culture studies, animal models, and in vitro assays. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of ((2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E'. One direction is the further investigation of its anti-inflammatory and anti-cancer properties. Another direction is the study of its potential use as a neuroprotective agent in various neurological disorders. Additionally, the development of more efficient synthesis methods and the improvement of its solubility in water are also areas of future research.
Conclusion:
In conclusion, ((2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E' is a versatile compound that has shown potential applications in various fields. Its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its neuroprotective effects, make it a promising compound for further research. The development of more efficient synthesis methods and the improvement of its solubility in water are also areas of future research.
合成法
((2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E' can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-oxo-4-phenylbutanoic acid with hydroxylamine-O-sulfonic acid and sodium bicarbonate. Another method involves the reaction of 2-oxo-4-phenylbutanoic acid with hydroxylamine hydrochloride and sodium bicarbonate. Both methods result in the formation of ((2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E' in good yields.
科学的研究の応用
((2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E' has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a neuroprotective agent.
特性
IUPAC Name |
(E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6(9)2-1-5-3-10-4-7-5/h1-4H,(H,8,9)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLZFVHPBRIIKI-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=CO1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid, E | |
CAS RN |
28418-38-4 | |
| Record name | (2E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2621759.png)
![N-[(7-Chloro-4-oxo-3H-quinazolin-2-yl)methyl]-N-propylsulfamoyl fluoride](/img/structure/B2621761.png)
![N-(2,3-dimethylphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2621763.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2621764.png)




![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2621770.png)

